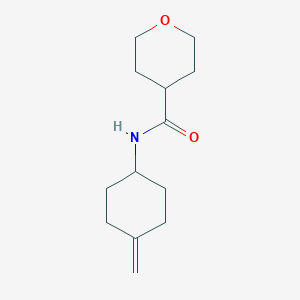

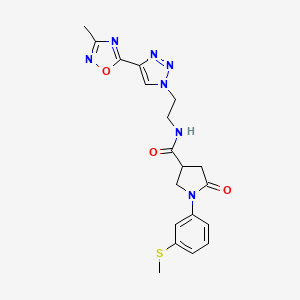

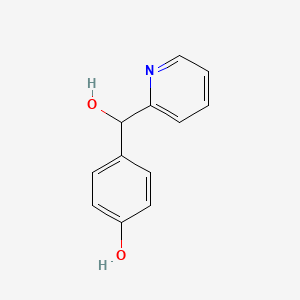

![molecular formula C19H16N4O3S B2758239 N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 942007-59-2](/img/structure/B2758239.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory properties . The compound you mentioned seems to be a derivative of benzothiazole, with additional functional groups attached.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves coupling substituted 2-amino benzothiazoles with other compounds . The exact method would depend on the specific functional groups present in the final compound .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present and the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives would depend on the specific functional groups present in the molecule. Benzothiazole derivatives are known to exhibit antibacterial activity, and their mechanism of action often involves interactions with bacterial proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on the functional groups present in the molecule. These properties can be determined using various analytical techniques .Scientific Research Applications

Synthesis and Characterization

- The compound has been explored within the context of synthesizing novel heterocyclic compounds. For instance, derivatives of benzodifuranyl, triazines, and oxadiazepines have been synthesized for their potential anti-inflammatory and analgesic properties. These studies highlight the utility of structurally similar compounds in generating new chemical entities with potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Cytotoxic Activities

- Research into pyridine derivatives, closely related to the structure of interest, has shown variable and modest activity against bacterial and fungal strains, underscoring the potential for antimicrobial applications (Patel, Agravat, & Shaikh, 2011). Similarly, novel pyrazolo[1,5-a]pyrimidines and their Schiff bases have been evaluated for cytotoxic activity against human cancer cell lines, demonstrating the compound's relevance in cancer research (Hassan, Hafez, Osman, & Ali, 2015).

Corrosion Inhibition

- Thiazole-based pyridine derivatives, which share a core structural motif with the compound , have been investigated as corrosion inhibitors for mild steel. These studies provide insights into the compound's potential utility in industrial applications, particularly in protecting metal surfaces against corrosion (Chaitra, Mohana, & Tandon, 2016).

Synthetic Routes and Biological Properties

- The compound and its analogs have been synthesized through various chemical reactions, showcasing the diverse synthetic routes available for such molecules. These synthetic endeavors often aim to explore the biological properties of the compounds, including their potential as antiallergic agents (Nohara et al., 1985).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .

Mode of Action

It’s suggested that similar compounds may interact with bacterial cells, leading to changes that result in antibacterial activity .

Biochemical Pathways

The compound may affect the quorum sensing pathways in bacteria. Quorum sensing is a mechanism of cell-to-cell communication that bacteria use to coordinate various behaviors, including nutrient availability, defense mechanisms, and toxic behaviors such as biofilm formation and virulence production .

Result of Action

The compound may exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria . It’s suggested that the compound may have a distinctive mode of action when used in conjunction with a cell-penetrating peptide .

Future Directions

properties

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-12-8-16(22-26-12)18(24)23(11-13-4-3-7-20-10-13)19-21-15-9-14(25-2)5-6-17(15)27-19/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJNFZNUJCFJNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

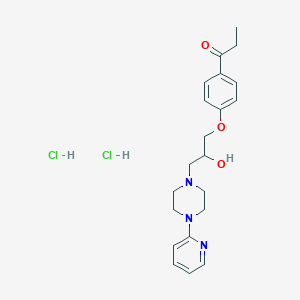

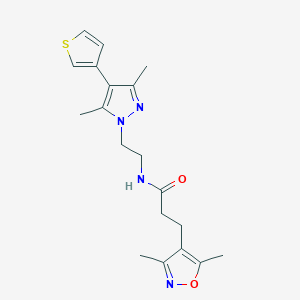

![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

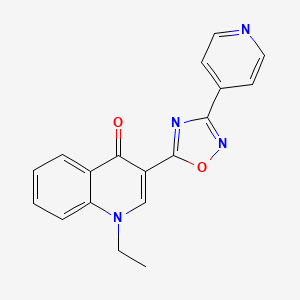

![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)

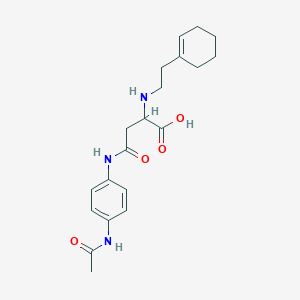

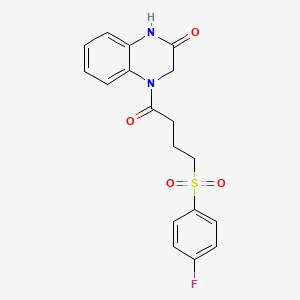

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)